REACTION_SMILES
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[C:1](=[O:2])([OH:3])[CH2:4][N:5]1[CH2:6][CH2:7][N:8]([CH2:21][C:22](=[O:23])[OH:24])[CH2:9][CH2:10][N:11]([CH2:17][C:18](=[O:19])[OH:20])[CH2:12][CH2:13][NH:14][CH2:15][CH2:16]1.[CH2:27]1[CH:28]([CH3:29])[O:30]1.[Na+:26].[OH-:25].[OH2:31]>>[C:1](=[O:2])([OH:3])[CH2:4][N:5]1[CH2:6][CH2:7][N:8]([CH2:21][C:22](=[O:23])[OH:24])[CH2:9][CH2:10][N:11]([CH2:17][C:18](=[O:19])[OH:20])[CH2:12][CH2:13][N:14]([CH2:27][CH:28]([CH3:29])[OH:30])[CH2:15][CH2:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CN1CCNCCN(CC(=O)O)CCN(CC(=O)O)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1CO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(O)CN1CCN(CC(=O)O)CCN(CC(=O)O)CCN(CC(=O)O)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |